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Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)methanol

Cat. No.: B1585922

An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanol for Advanced Research

Introduction: A Versatile Heterocyclic Building Block

(2-Chloropyridin-3-yl)methanol is a functionalized pyridine derivative that has garnered
significant interest in the fields of medicinal chemistry and materials science. Its unique
trifunctional nature—a nucleophilically active pyridine ring, a reactive chlorine substituent, and
a versatile primary alcohol—makes it a privileged scaffold for the synthesis of complex
molecular architectures. This guide provides a comprehensive overview of its core physical and
chemical properties, spectroscopic signature, reactivity profile, and safety considerations,
offering field-proven insights for researchers and drug development professionals. The
strategic placement of the chloro and hydroxymethyl groups allows for sequential and site-
selective modifications, rendering it an invaluable intermediate in the construction of novel
pharmaceutical agents and functional materials.

Compound Identification and Core Physicochemical
Properties

Accurate identification and understanding of fundamental physicochemical properties are
paramount for the effective use of any chemical intermediate. (2-Chloropyridin-3-yl)methanol
is a solid at room temperature, typically appearing as a white to beige crystalline powder.[1][2]
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Property Value Source(s)
IUPAC Name (2-chloropyridin-3-yl)methanol [3]
CAS Number 42330-59-6 [4]
Molecular Formula CeHsCINO [5]
Molecular Weight 143.57 g/mol [31[5]
Melting Point 54 °C [1]
Boiling Point 112 °C @ 0.2 mmHg [1]
Density (Predicted) 1.324 + 0.06 g/cm?3 [1]
Appearance White to Gray to Brown Solid [1]
Solubility Soluble in Methanol [1]
InChiKey HMPDWSBKPCOQDW- 4]
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Spectroscopic Characterization: The Molecular
Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of (2-Chloropyridin-3-
yl)methanol. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR: The proton NMR spectrum is expected to show distinct signals for the three
aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The
aromatic protons will appear as multiplets in the & 7.0-8.5 ppm region, with their specific
shifts and coupling patterns dictated by the electronic effects of the chlorine and
hydroxymethyl substituents. The methylene protons (-CHz-) of the alcohol group would
typically appear as a singlet or doublet (if coupled to the hydroxyl proton) around & 4.5-5.0
ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is dependent
on concentration and solvent.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloropyridin-3-yl_methanol
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/alcohols/mm42330596n14
https://precision.fda.gov/ginas/app/ui/substances/0bc0078a-f088-48f2-ae19-12d9d240f5ca
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloropyridin-3-yl_methanol
https://precision.fda.gov/ginas/app/ui/substances/0bc0078a-f088-48f2-ae19-12d9d240f5ca
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1707418.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1707418.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1707418.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1707418.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1707418.htm
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/alcohols/mm42330596n14
https://www.benchchem.com/product/b1585922?utm_src=pdf-body
https://www.benchchem.com/product/b1585922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13C NMR: The carbon NMR spectrum will display six unique signals. The carbon bearing the
chlorine atom (C2) will be significantly shifted downfield. The hydroxymethyl carbon (-
CH20H) signal is expected in the & 60-65 ppm range. The remaining four aromatic carbons
will appear in the typical & 120-150 ppm region for a substituted pyridine.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. A broad absorption band in
the region of 3200-3400 cm~* is characteristic of the O-H stretching vibration of the alcohol. C-
H stretching vibrations for the aromatic ring are observed around 3000-3100 cm~*. The C=C
and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm~1
region. A strong C-O stretching band for the primary alcohol is expected around 1000-1050
cm~1, The C-ClI stretch will be observed in the fingerprint region, typically between 600-800
cm~1,[3]

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation
pattern. The molecular ion peak ([M]*) will exhibit a characteristic isotopic pattern due to the
presence of chlorine. Two peaks will be observed: one for the 3°Cl isotope (at m/z = 143) and
another for the 37Cl isotope (at m/z = 145), with a relative intensity ratio of approximately 3:1.[6]
Common fragmentation pathways would include the loss of a hydroxyl radical (¢<OH), water
(H20), or the entire hydroxymethyl group (¢*CH20H), leading to characteristic fragment ions.

Synthesis and Chemical Reactivity

The utility of (2-Chloropyridin-3-yl)methanol stems from its predictable reactivity at its three
key functional sites.

Synthesis Pathway

A common and reliable method for the synthesis of (2-Chloropyridin-3-yl)methanol is the
reduction of a more oxidized precursor, such as 2-chloronicotinic acid or its corresponding ester
(e.g., methyl 2-chloronicotinate). This transformation is typically achieved using a mild reducing
agent like lithium borohydride (LiBH4) or diisobutylaluminium hydride (DIBAL-H) in an aprotic
solvent like tetrahydrofuran (THF).[7]
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Synthesis Workflow
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Caption: A typical synthetic workflow for (2-Chloropyridin-3-yl)methanol.

Reactivity Profile

The molecule's reactivity is a composite of its constituent parts, allowing for diverse synthetic

transformations.

Caption: Key reactive sites of (2-Chloropyridin-3-yl)methanol.

¢ The Hydroxymethyl Group (-CH20H): As a primary alcohol, this group can be readily

oxidized to the corresponding aldehyde (2-chloronicotinaldehyde) or carboxylic acid (2-

chloronicotinic acid) using standard reagents (e.g., PCC, Jones reagent). It can also undergo
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esterification, etherification, or conversion to a leaving group (e.g., tosylate) to facilitate
further nucleophilic substitution.

The C2-Chloride (-Cl): The chlorine atom at the 2-position of the pyridine ring is activated
towards nucleophilic aromatic substitution (SnAr). This allows for the introduction of a wide
range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of
substituted pyridines. This reaction is central to its utility as a building block.

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity to the
molecule and allows it to act as a ligand for metal catalysts. It can also be protonated to form
a pyridinium salt or alkylated to form a quaternary ammonium salt.

Applications in Drug Discovery and Development

Chlorinated heterocycles are a cornerstone of modern medicinal chemistry, with over 250 FDA-
approved drugs containing at least one chlorine atom.[8] The chloropyridine scaffold is
particularly prevalent in pharmaceuticals targeting a range of diseases. (2-Chloropyridin-3-
yl)methanol serves as a key starting material for compounds investigated in:

Oncology: The chloropyridine moiety is a common feature in kinase inhibitors and other
anticancer agents.[9]

Neuroscience: Pyridinyl methanol derivatives have been developed as potent and selective
antagonists for the TRPV3 ion channel, which is implicated in pain sensation and skin
disorders.[10]

Antiviral/Antibacterial Agents: The ability to functionalize the pyridine ring via the chloro and
hydroxymethyl groups allows for the synthesis of complex structures with potential
antimicrobial activity.

Its value lies in providing a rigid scaffold that can be elaborated in at least two vectors, allowing
chemists to fine-tune the steric and electronic properties of a lead compound to optimize its
pharmacological profile.

Safety, Handling, and Storage
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(2-Chloropyridin-3-yl)methanol is a hazardous substance and must be handled with
appropriate precautions.

Hazard Identification: The compound is classified as toxic if swallowed, in contact with skin,
or if inhaled.[3] It is also known to cause skin and serious eye irritation.[11]

o GHS Hazard Statements: H301, H311, H331, H315, H319.[3]

« Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat.[11][12] Avoid breathing dust and prevent contact with skin and eyes.
[12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For
long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated
temperatures (2-8°C) is recommended.[1]

o First Aid:

o If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a
poison center or doctor immediately.[11]

o If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. Call a
poison center or doctor if you feel unwell.[11]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and get immediate medical attention.[11]

o If Swallowed: Rinse mouth. Call a poison center or doctor immediately.[11]

Experimental Protocol: Synthesis via Reduction of
Methyl 2-Chloronicotinate

This protocol describes a representative lab-scale synthesis of (2-Chloropyridin-3-
yl)methanol.
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Objective: To synthesize (2-Chloropyridin-3-yl)methanol by reducing the ester functionality of
methyl 2-chloronicotinate.

Materials:

Methyl 2-chloronicotinate

e Lithium borohydride (LiBH4)

e Anhydrous Tetrahydrofuran (THF)

e 1 M Hydrochloric acid (HCI)

e Saturated sodium bicarbonate (NaHCOs) solution

o Saturated sodium chloride (NaCl) solution (brine)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
o Ethyl acetate (EtOAC)

» Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath
Methodology:

e Reaction Setup:

o Under an inert atmosphere (N2 or Ar), add methyl 2-chloronicotinate (1.0 eq) to a flame-
dried round-bottom flask equipped with a magnetic stir bar.

o Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of ester).
o Cool the solution to 0 °C using an ice-water bath.
o Addition of Reducing Agent:

o In a separate flask, carefully dissolve lithium borohydride (1.5 eq) in anhydrous THF.
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o Causality Note: LiBHa4 is a milder reducing agent than LiAlH4, which selectively reduces
the ester in the presence of the chloro-pyridine moiety. Using an excess ensures the
reaction goes to completion.

o Add the LiBHa4 solution dropwise to the cooled ester solution over 30 minutes, maintaining
the internal temperature below 5 °C.

Reaction Monitoring:

o After the addition is complete, allow the reaction to warm to room temperature and stir for
2-4 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture
of ethyl acetate and hexanes. The disappearance of the starting material spot and the
appearance of a more polar product spot indicates reaction completion.

Quenching and Workup:

Cool the reaction mixture back to 0 °C.

[¢]

[¢]

Slowly and carefully quench the reaction by the dropwise addition of 1 M HCI to neutralize
the excess LiBH4 and hydrolyze the borate complexes. Caution: Hydrogen gas evolution.

[¢]

Self-Validation: The pH of the aqueous layer should be acidic (pH ~5-6) after quenching.

[e]

Add ethyl acetate to the mixture and transfer it to a separatory funnel.
Extraction and Purification:

o Wash the organic layer sequentially with saturated NaHCOs solution (to remove any
remaining acid) and brine (to reduce the solubility of organic material in the aqueous
phase).

o Dry the separated organic layer over anhydrous MgSOa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

Final Product:
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o The resulting crude solid can be purified by recrystallization (e.g., from an ethyl
acetate/hexanes mixture) or silica gel column chromatography to yield pure (2-
Chloropyridin-3-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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